MES Anticonvulsant Potency: Ethylamide vs. Benzylamide Analogs
In the maximal electroshock seizure (MES) model in mice (i.p.), Benzyl (2-(ethylamino)-2-oxoethyl)carbamate (compound 26) displayed only moderate anticonvulsant activity with an ED50 between 100 and 300 mg/kg, whereas the closely related N-benzylamide analog (compound 16) exhibited potent activity with an ED50 of 4.8 mg/kg, comparable to the reference drug phenytoin [1]. This >20-fold difference in potency illustrates that the N-ethylamide terminus is a critical determinant of anticonvulsant efficacy within the Cbz-glycine amide series.
| Evidence Dimension | Anticonvulsant potency in MES test (mice, i.p.) |
|---|---|
| Target Compound Data | ED50 > 100 and < 300 mg/kg (compound 26) |
| Comparator Or Baseline | N-(benzyloxycarbonyl)glycine benzylamide (compound 16): ED50 = 4.8 mg/kg |
| Quantified Difference | >20-fold lower potency for the target ethylamide vs. the benzylamide |
| Conditions | Maximal electroshock seizure (MES) test in mice, intraperitoneal administration; data from NIH Epilepsy Branch screening [1] |
Why This Matters
For anticonvulsant drug discovery programs, the pronounced potency difference mandates precise selection of the amide substituent rather than assuming class-wide interchangeability.
- [1] Shen, M., Béguin, C., Golbraikh, A., Stables, J. P., Kohn, H., & Tropsha, A. (2004). Application of Predictive QSAR Models to Database Mining: Identification and Experimental Validation of Novel Anticonvulsant Compounds. Journal of Medicinal Chemistry, 47(9), 2356–2364. View Source
- [2] Geurts, M., Poupaert, J. H., Scriba, G. K. E., & Lambert, D. M. (1998). N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Journal of Medicinal Chemistry, 41(1), 24–30. View Source
